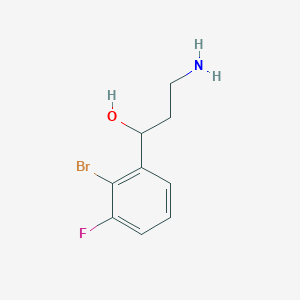

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol

Description

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is a halogenated aromatic alcohol featuring a propanol backbone substituted with an amino group and a 2-bromo-3-fluorophenyl moiety. Its synthesis likely involves multi-step reactions, including halogenation, reduction, or condensation, as seen in structurally related compounds .

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

3-amino-1-(2-bromo-3-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8,13H,4-5,12H2 |

InChI Key |

BRLHUOPGHSTHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-3-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH₄).

Amination: The resulting alcohol undergoes amination with ammonia or an amine source under catalytic conditions to introduce the amino group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

Reduction: The amino group can be reduced to an amine.

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces primary or secondary amines.

Substitution: Results in the replacement of bromine or fluorine with other functional groups.

Scientific Research Applications

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological systems.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups allows it to form hydrogen bonds and engage in electrostatic interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography: Compound I’s crystal structure highlights the role of halogen and amino groups in directing supramolecular architecture.

- Synthetic Challenges : High-yield syntheses (e.g., 95% for 3-(2-bromophenyl)propan-1-ol ) suggest that the target compound’s synthesis may require optimization to balance steric effects from ortho-substituted halogens.

- Biological Relevance: Chromene derivatives like Compound I are explored for antimicrobial and anticancer activity . The target compound’s amino and halogen substituents may similarly modulate bioactivity, though experimental validation is needed.

Biological Activity

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is a chiral compound with significant implications in medicinal chemistry and biochemistry. This compound, characterized by its amino group and halogen substituents, exhibits notable biological activity through its interactions with various enzymes and receptors. Its molecular formula is C9H11BrFNO, with a molecular weight of approximately 248.09 g/mol.

Structural Characteristics

The structural features of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol facilitate its biological activity:

- Amino Group : This group is capable of forming hydrogen bonds with biological macromolecules, enhancing the compound's interaction with enzymes and receptors.

- Halogen Substituents (Bromine and Fluorine) : These atoms can improve binding affinity through halogen bonding interactions, which may lead to increased efficacy in biological systems.

The mechanism by which 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol exerts its biological effects primarily involves:

- Enzyme Interactions : The compound can modulate enzyme activity by binding to active sites, potentially serving as an enzyme inhibitor or substrate .

- Receptor Binding : Its structural features allow for selective binding to various receptors, influencing signaling pathways and biological responses .

Biological Activity Studies

Research has demonstrated the compound's versatility in various biological assays:

Enzyme Inhibition Studies

Studies indicate that 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol can inhibit specific enzymes involved in metabolic pathways. For example:

- Dopamine Uptake Inhibition : Some analogues of this compound have shown higher potency in inhibiting dopamine uptake compared to standard references, suggesting potential applications in neuropharmacology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Case Studies

Several case studies highlight the potential therapeutic applications of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol:

Case Study 1: Neuropharmacological Applications

A study investigated the effects of this compound on neurotransmitter systems, revealing that it could modulate the activity of nicotinic acetylcholine receptors (nAChRs). The findings suggest that compounds with similar structures may be beneficial in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of derivatives was tested against a range of pathogens. Results indicated significant zones of inhibition, particularly for compounds with halogen substitutions, highlighting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol | C9H11BrFNO | Enzyme inhibition, receptor modulation |

| 1-Amino-3-(2-Bromo-4-Fluorophenyl)ethylphosphonic Acid | C9H10BrFNO2P | Antimicrobial activity |

| 3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-Ol | C9H11BrFNO | Enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.